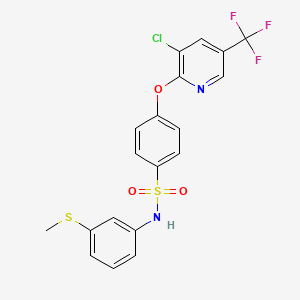
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClF3N2O3S2 and its molecular weight is 474.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide (CAS No. 338775-52-3) is a sulfonamide derivative characterized by its complex structure which includes a pyridine moiety and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is C15H14ClF3N2O3S, with a molecular weight of 394.8 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase.
- Anticancer Potential : Compounds containing pyridine and sulfonamide groups have shown promise as anticancer agents. They may act by inhibiting specific kinases or other targets involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that similar compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various sulfonamide derivatives reported that compounds similar to this one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 to 32 µg/mL depending on the specific structure and substituents present on the sulfonamide core .
Anticancer Activity
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results indicated that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of cell proliferation |
| A549 | 15 | Induction of apoptosis |
Mechanistic Studies
Mechanistic studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, it has been hypothesized that the trifluoromethyl group enhances binding affinity to target enzymes, leading to increased potency .
Case Studies
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O3S2/c1-29-15-4-2-3-13(10-15)25-30(26,27)16-7-5-14(6-8-16)28-18-17(20)9-12(11-24-18)19(21,22)23/h2-11,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAUSGHZOPFEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














